molecular formula C8H7BrFNO2 B13037021 Ethyl6-bromo-5-fluoronicotinate

Ethyl6-bromo-5-fluoronicotinate

Cat. No.: B13037021
M. Wt: 248.05 g/mol
InChI Key: XGJNWVZPCCMXGF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for ethyl 6-bromo-5-fluoronicotinate is ethyl 6-bromo-5-fluoropyridine-3-carboxylate . This nomenclature follows these rules:

  • Parent structure identification : The base structure is pyridine, a six-membered aromatic ring with one nitrogen atom.
  • Substituent numbering : The carboxylate group (-COOEt) at position 3 receives the lowest possible number. Subsequent substituents (bromo at position 6, fluoro at position 5) are numbered accordingly.
  • Alphabetical ordering : Substituents are listed alphabetically (bromo before fluoro).

Structural representation :

  • Molecular formula : $$ \text{C}8\text{H}7\text{BrFNO}_2 $$
  • Molecular weight : 248.05 g/mol
  • SMILES notation : $$ \text{CCOC(=O)C1=CC(=C(N=C1)Br)F} $$
  • 2D structure :
            O  
            ||  
    EtO-C-O-C  
            ||  
            N  
           / \  
          C   C-Br  
         /     \  
        F       C  

This structure is corroborated by analogous methyl esters, such as methyl 6-bromo-5-fluoronicotinate, which shares identical substitution patterns except for the ester group.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often employ non-IUPAC naming conventions for practicality:

Common Alternative Names

  • Ethyl 5-fluoro-6-bromonicotinate : Prioritizes halogen substituents by alphabetical order.
  • 3-Carbethoxy-6-bromo-5-fluoropyridine : Uses the "carbethoxy" prefix for the ethyl ester group.
  • 6-Bromo-5-fluoro-pyridine-3-carboxylic acid ethyl ester : Places the acid name before the ester moiety.

Database-Specific Entries

  • PubChem : Searches for this compound may yield structurally related derivatives, such as ethyl 6-bromo-2-fluoronicotinate (CID 46311474), which differs in halogen placement.
  • ChemicalBook : Entries for methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) provide analogous naming frameworks for the ethyl variant.
Table 1: Nomenclature Comparison with Analogous Compounds
Compound Name Substituents (Position) CAS Number
Ethyl 6-bromo-5-fluoronicotinate 6-Br, 5-F, 3-COOEt Not listed
Methyl 6-bromo-5-fluoronicotinate 6-Br, 5-F, 3-COOMe 1214336-88-5
5-Bromo-6-fluoronicotinic acid 6-Br, 5-F, 3-COOH 29241-63-2

Registry Numbers and CAS Identification Protocols

CAS Number Assignment

The Chemical Abstracts Service (CAS) assigns unique registry numbers to compounds based on molecular structure and substituent arrangement. While the CAS number for ethyl 6-bromo-5-fluoronicotinate is not explicitly listed in the provided sources, its methyl analogue (CAS 1214336-88-5) follows this protocol:

  • Parent structure : Pyridine-3-carboxylate.
  • Substituent hierarchy : Bromine (position 6) precedes fluorine (position 5).
  • Ester group : Methyl or ethyl suffix.

Registry Data for Related Compounds

Compound CAS Number Molecular Formula
Methyl 6-bromo-5-fluoronicotinate 1214336-88-5 $$ \text{C}7\text{H}5\text{BrFNO}_2 $$
5-Bromo-6-fluoronicotinic acid 29241-63-2 $$ \text{C}6\text{H}3\text{BrFNO}_2 $$
Ethyl 6-bromo-2-fluoronicotinate 46311474 (PubChem) $$ \text{C}8\text{H}7\text{BrFNO}_2 $$

The absence of a CAS number for ethyl 6-bromo-5-fluoronicotinate in available databases suggests it may require registration via CAS’s substance identification workflow, which involves structural verification and bibliographic review.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

ethyl 6-bromo-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3

InChI Key

XGJNWVZPCCMXGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-5-fluoronicotinate can be synthesized through various methods. One common approach involves the bromination and fluorination of ethyl nicotinate. The process typically includes the following steps:

    Bromination: Ethyl nicotinate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to yield ethyl 6-bromo-5-fluoronicotinate.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-bromo-5-fluoronicotinate may involve large-scale bromination and fluorination processes. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-fluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-bromo-5-fluoronicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-fluoronicotinate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of ethyl 6-bromo-5-fluoronicotinate with its closest analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Ethyl 6-bromo-5-fluoronicotinate Br (6), F (5) C₉H₉BrFNO₂ 274.08 (calculated) ~2.8* High electronegativity, small steric profile
Ethyl 5-bromo-6-methylnicotinate Br (5), CH₃ (6) C₉H₁₀BrNO₂ 260.09 Not reported Methyl enhances lipophilicity
Ethyl 5-bromo-4,6-dichloronicotinate Br (5), Cl (4,6) C₈H₆BrCl₂NO₂ 296.90 3.4 High lipophilicity, bulky substituents
Ethyl 5-bromo-6-chloronicotinate Br (5), Cl (6) C₈H₇BrClNO₂ 272.50 Not reported Balanced halogen reactivity

*Estimated based on substituent contributions.

Key Observations:

  • Substituent Effects : Fluorine’s electronegativity and small atomic radius in ethyl 6-bromo-5-fluoronicotinate likely enhance electronic effects (e.g., hydrogen bonding) compared to methyl or chlorine analogs. This may improve binding affinity in drug-target interactions.
  • Lipophilicity : Ethyl 5-bromo-4,6-dichloronicotinate has the highest XLogP3 (3.4) , indicating greater lipophilicity due to multiple halogens. In contrast, the fluorine-substituted compound is expected to have lower lipophilicity (~2.8), favoring improved aqueous solubility.

Pharmaceutical Relevance

  • Ethyl 5-bromo-6-methylnicotinate : Used in skincare and APIs, likely due to methyl’s metabolic stability.
  • Ethyl 5-bromo-4,6-dichloronicotinate : High lipophilicity suggests applications in CNS drugs requiring blood-brain barrier penetration.
  • Ethyl 6-bromo-5-fluoronicotinate : Predicted utility in kinase inhibitors (e.g., EGFR or JAK inhibitors), where fluorine improves bioavailability and target selectivity.

Research Findings and Trends

Recent studies highlight halogenated nicotinates as versatile intermediates:

  • Chlorine and bromine substituents improve cross-coupling yields but may require harsh conditions .
  • Fluorine’s incorporation (as in the target compound) is a growing trend in oncology drug design, reducing off-target effects .

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